molecular formula C10H21N3O3 B1445247 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate CAS No. 1344798-13-5

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate

Cat. No.: B1445247
CAS No.: 1344798-13-5
M. Wt: 231.29 g/mol
InChI Key: KYBISIYPNCVILR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity compared to similar compounds .

Biological Activity

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate, also known by its CAS number 1251422-95-3, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C9H19N3O3
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1251422-95-3

The compound contains a tert-butyl group, a hydroxycarbamimidoyl moiety, and an N-methyl group which contribute to its biological properties. The presence of these functional groups suggests potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound is known to interact with active sites of target proteins, leading to the inhibition of catalytic activity. This mechanism can result in various biological effects, including:

  • Inhibition of Acetylcholinesterase (AChE) : Similar compounds have shown the ability to inhibit AChE, which is crucial for neurotransmitter regulation. Inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission .
  • Potential Anticancer Activity : The compound may influence cellular processes such as apoptosis and cell cycle regulation through its interaction with mitotic proteins .

In Vitro Studies

Recent studies have demonstrated the inhibitory effects of related carbamates on AChE and butyrylcholinesterase (BChE). For example, derivatives showed IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, indicating varying degrees of potency .

Case Studies

  • Cancer Cell Lines : In a study involving centrosome-amplified cancer cells, compounds similar to this compound were tested for their ability to induce multipolar mitotic spindles. Results indicated that certain inhibitors led to significant increases in multipolarity in treated cells, suggesting potential for anticancer applications .
  • Neuroprotective Effects : Compounds with structural similarities have been explored for neuroprotective effects against neurodegenerative diseases by inhibiting cholinesterases, thus enhancing cognitive function .

Data Table: Biological Activity Summary

Study TypeTarget EnzymeIC50 (µM)Observations
In Vitro AChE InhibitionAcetylcholinesterase1.60 - 311.0Varying inhibition across different derivatives
Cancer Cell StudyHSET (KIFC1)Micromolar rangeInduced multipolarity in centrosome-amplified cells
Neuroprotective StudyButyrylcholinesteraseNot specifiedPotential enhancement of cognitive function

Properties

IUPAC Name

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBISIYPNCVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C(=N/O)/N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate

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